2-Bromo-3-methoxy-6-nitropyridine
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
Quantum mechanical and spectroscopic studies provide insights into the molecular structure of "2-Bromo-3-methoxy-6-nitropyridine" and related compounds. These studies involve density functional theory calculations and experimental techniques like FT-IR and FT-Raman spectroscopy, which help in understanding the vibrational frequencies and molecular geometry (Christina Susan Abraham, J. Prasana, S. Muthu, 2017)2.
Chemical Reactions and Properties
The chemical reactivity of "2-Bromo-3-methoxy-6-nitropyridine" involves nitration reactions where the nitro group plays a significant role. For example, the nitration of related compounds has been shown to result in the formation of specific nitro derivatives, indicating the directive influence of substituent groups on the pyridine ring (H. J. Hertog, M. V. Ammers, S. Schukking, 2010)3.
Physical Properties Analysis
The physical properties of "2-Bromo-3-methoxy-6-nitropyridine" can be elucidated through spectroscopic analysis and crystal structure studies. These analyses reveal the compound's conformation, bond lengths, and angles, which are crucial for understanding its reactivity and stability (V. Sergienko, V. L. Abramenko, Yu. E. Gorbunova, 2019)4.
Chemical Properties Analysis
The chemical properties of "2-Bromo-3-methoxy-6-nitropyridine" are characterized by its electronic and vibrational characteristics, which can be determined through computational methods and spectroscopic data. These properties include HOMO-LUMO energies, chemical hardness, and electrophilicity, which suggest the compound's potential biological activity and stability (Christina Susan Abraham, J. Prasana, S. Muthu, 2017)2.
Scientific Research Applications
. It is used in scientific research, particularly in the field of chemistry . in an organic solvent to give the N-nitropyridinium ion . When this ion is reacted with in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
4. Use in Experimental Research 2-Bromo-3-methoxy-6-nitropyridine is offered by several chemical suppliers for experimental and research use . This suggests that it may be used in a variety of laboratory settings, potentially including chemical synthesis, reaction studies, or the development of new materials or processes .
5. Physicochemical Properties This compound has several physicochemical properties that may make it useful in scientific research . For example, it has a high GI absorption and is BBB permeant, suggesting it could potentially be used in studies related to drug delivery or pharmacokinetics . It is also a CYP1A2 inhibitor, which could make it relevant in studies of drug metabolism .
6. Safety Information The safety information for 2-Bromo-3-methoxy-6-nitropyridine indicates that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . This information is important for researchers who are handling this compound in a laboratory setting .
8. Physicochemical Properties This compound has several physicochemical properties that may make it useful in scientific research . For example, it has a high GI absorption and is BBB permeant, suggesting it could potentially be used in studies related to drug delivery or pharmacokinetics . It is also a CYP1A2 inhibitor, which could make it relevant in studies of drug metabolism .
9. Safety Information The safety information for 2-Bromo-3-methoxy-6-nitropyridine indicates that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . This information is important for researchers who are handling this compound in a laboratory setting .
Safety And Hazards
properties
IUPAC Name |
2-bromo-3-methoxy-6-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-4-2-3-5(9(10)11)8-6(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEAOLVGPKCNCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507098 | |
Record name | 2-Bromo-3-methoxy-6-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methoxy-6-nitropyridine | |
CAS RN |
76066-07-4 | |
Record name | 2-Bromo-3-methoxy-6-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.